molecular formula C9H9FO B070142 3'-Fluoro-2'-methylacetophenone CAS No. 177942-47-1

3'-Fluoro-2'-methylacetophenone

Cat. No.: B070142
CAS No.: 177942-47-1
M. Wt: 152.16 g/mol
InChI Key: XVVKIGRXVZJHKA-UHFFFAOYSA-N
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Description

3'-Fluoro-2'-methylacetophenone is a high-value fluorinated aromatic ketone specifically designed for advanced research applications, particularly in medicinal chemistry and pharmaceutical development. This compound serves as a versatile and critical synthetic intermediate, or building block, for the construction of more complex molecules. Its distinct structure, featuring both an electron-withdrawing fluorine atom and a methyl group on the ortho and meta positions of the acetophenone ring, allows researchers to fine-tune the steric, electronic, and metabolic properties of target compounds. The fluorine atom is a key feature for probing structure-activity relationships (SAR), as it can influence a molecule's binding affinity, bioavailability, and metabolic stability by modulating electron density and serving as a bioisostere. The ortho-methyl group introduces steric hindrance, which can be leveraged to control the conformation of flexible molecules and enhance selectivity for specific biological targets. Primary research applications include the synthesis of novel pharmaceutical candidates, such as kinase inhibitors, agrochemicals, and functional materials. As a ketone, it is highly amenable to further chemical transformations, including nucleophilic additions, reductions to alcohols, and the formation of heterocycles. This reagent is provided for use in chemical synthesis and biological screening within a strictly controlled laboratory environment, offering researchers a reliable tool to accelerate innovation in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVKIGRXVZJHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoro 2 Methylacetophenone

Established Synthetic Routes to Substituted Acetophenones and Analogues

The synthesis of substituted acetophenones is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. These routes can be broadly categorized and often adapted for the synthesis of specific analogues like 3'-Fluoro-2'-methylacetophenone.

One of the most fundamental and widely used methods for the preparation of aryl ketones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) organic-chemistry.orgmasterorganicchemistry.comkhanacademy.org. The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring youtube.com. The products of Friedel-Crafts acylation are generally deactivated towards further substitution, which helps in preventing polyacylation organic-chemistry.org.

Grignard reactions offer another versatile approach to ketones. The reaction of a Grignard reagent (R-MgX) with a nitrile, followed by hydrolysis, yields a ketone. Alternatively, the reaction of a Grignard reagent with an acyl chloride at low temperatures can also afford a ketone, although careful control of reaction conditions is necessary to prevent the formation of a tertiary alcohol as a byproduct quora.com. The use of organometallic reagents with attenuated reactivity, such as organocadmium compounds, can provide better yields of ketones from acyl chlorides quora.comdesigner-drug.comacs.org.

The acetoacetic ester synthesis is a classical method for preparing methyl ketones wikipedia.orgchemicalnote.comaskthenerd.comuomustansiriyah.edu.iqucalgary.ca. This method involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation to yield a substituted acetone derivative. By choosing an appropriate alkylating agent, a variety of methyl ketones can be synthesized.

Targeted Synthetic Strategies for this compound

Fluorination Approaches

The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods. Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can directly introduce a fluorine atom onto an activated aromatic ring. However, directing this fluorination to a specific position in a multi-substituted ring can be challenging.

A more controlled approach often involves the use of a starting material that already contains the fluorine atom in the desired position. For the synthesis of this compound, a logical starting material would be a derivative of 2-fluorotoluene.

Methylation Reactions

Similar to fluorination, the introduction of a methyl group can be achieved through various methylation reactions. Friedel-Crafts alkylation is a common method, but it is prone to issues such as polysubstitution and carbocation rearrangements. More controlled methylation can be achieved through other methods, such as the use of organometallic reagents or through multi-step sequences where the methyl group is introduced early in the synthesis. For the target compound, starting with a commercially available methylated precursor like 2-fluorotoluene is a more strategic approach.

Carbonyl Group Introduction and Modification

The acetyl group is the final key functionality to be introduced. The most direct method for this is the Friedel-Crafts acylation of a pre-functionalized aromatic ring.

A potential targeted strategy for the synthesis of this compound would be the Friedel-Crafts acylation of 2-fluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃. The directing effects of the existing fluoro and methyl substituents would need to be carefully considered to predict the regioselectivity of the acylation.

Another viable approach involves the use of a Grignard reagent . Starting from 3-bromo-2-fluorotoluene, the corresponding Grignard reagent, 3-fluoro-2-methylphenylmagnesium bromide, can be prepared nih.gov. Subsequent reaction of this Grignard reagent with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, at low temperature, could yield the desired ketone. To mitigate the formation of tertiary alcohol byproducts, the use of less reactive organometallic reagents, such as an organocadmium reagent prepared from the Grignard reagent, could be employed quora.comdesigner-drug.comacs.org.

A third potential route involves the synthesis and use of an acyl chloride intermediate . 3-Fluoro-2-methylbenzoic acid can be synthesized and subsequently converted to 3-fluoro-2-methylbenzoyl chloride ossila.comoakwoodchemical.com. This acyl chloride could then be reacted with an appropriate organometallic reagent, such as dimethylcadmium, to furnish this compound.

Multi-step Reaction Sequences and Optimization for this compound

A plausible multi-step synthesis for this compound could commence with a commercially available starting material like 2-fluorotoluene.

Proposed Synthetic Sequence:

Bromination of 2-fluorotoluene: Electrophilic aromatic bromination of 2-fluorotoluene would likely yield a mixture of isomers. The desired 3-bromo-2-fluorotoluene would need to be separated from other isomers.

Formation of the Grignard Reagent: The purified 3-bromo-2-fluorotoluene can be reacted with magnesium metal in an ethereal solvent to form 3-fluoro-2-methylphenylmagnesium bromide nih.gov.

Acylation: The Grignard reagent can then be reacted with acetyl chloride at low temperature to introduce the acetyl group.

Optimization of this sequence would involve a detailed study of each step. For the bromination, reaction conditions (temperature, catalyst, and brominating agent) would need to be fine-tuned to maximize the yield of the desired isomer. For the Grignard reaction, the purity of the starting bromide and the reaction conditions (solvent, temperature, and magnesium activation) are crucial for high yields. The final acylation step would require careful control of temperature and stoichiometry to minimize side reactions.

An alternative multi-step approach could involve the synthesis of 3-fluoro-2-methylbenzoic acid as a key intermediate ossila.comoakwoodchemical.com. This could potentially be achieved through the carboxylation of the Grignard reagent derived from 3-bromo-2-fluorotoluene. The benzoic acid derivative can then be converted to the acyl chloride, which offers a cleaner route to the final ketone via reaction with an organocadmium reagent.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound to develop more sustainable methods.

Microwave-assisted synthesis is a key green chemistry technique that can significantly reduce reaction times and often improve yields scirp.orgsemanticscholar.orgorganic-chemistry.org. The Friedel-Crafts acylation, for instance, has been shown to be amenable to microwave irradiation, leading to faster and more efficient reactions scirp.orgsemanticscholar.orgorganic-chemistry.org. Applying microwave heating to the proposed Friedel-Crafts acylation of 2-fluorotoluene could be a promising green alternative to conventional heating methods.

The use of ionic liquids as solvents and catalysts is another important aspect of green chemistry mdpi.comthescipub.comkfupm.edu.sascispace.comdntb.gov.ua. Ionic liquids are non-volatile and can often be recycled, reducing the use of hazardous and volatile organic solvents. Friedel-Crafts acylations have been successfully carried out in ionic liquids, which can act as both the solvent and the catalyst, simplifying the reaction setup and workup sigmaaldrich.com. The use of an appropriate ionic liquid could enhance the sustainability of the synthesis of this compound.

Furthermore, exploring catalytic alternatives to stoichiometric Lewis acids in Friedel-Crafts reactions is a significant area of green chemistry research. The use of solid acid catalysts or recyclable metal triflates can reduce the amount of waste generated from the reaction and workup acs.org.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, less hazardous, and more environmentally benign.

Advanced Spectroscopic Characterization of 3 Fluoro 2 Methylacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3'-Fluoro-2'-methylacetophenone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques offers an unambiguous assignment of all proton and carbon signals and provides insight into the spatial arrangement of the molecule.

In ¹H NMR spectroscopy of this compound, the chemical shift, integration, and multiplicity of each signal provide critical information about the electronic environment and connectivity of the protons. The spectrum is expected to show distinct signals for the two methyl groups (the acetyl methyl and the aromatic methyl) and the three protons on the aromatic ring.

The acetyl methyl protons (-COCH₃) are anticipated to appear as a singlet in the downfield region, typically around δ 2.6 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons of the methyl group attached to the aromatic ring (Ar-CH₃) would also appear as a singlet, but at a slightly more upfield position, generally around δ 2.3-2.5 ppm.

The three aromatic protons will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. Their chemical shifts are influenced by the combined electronic effects of the acetyl, methyl, and fluorine substituents.

H-4': This proton is expected to be a triplet of doublets (td) or a complex multiplet, coupled to H-5' and H-6' as well as a longer-range coupling to the fluorine at C-3'.

H-5': This proton, situated between two carbons bearing protons, will likely appear as a triplet or multiplet.

H-6': This proton, being ortho to the fluorine atom, will show a characteristic doublet of doublets (dd) due to coupling with H-5' and the fluorine atom.

Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
-COCH₃~2.6s (singlet)-
Ar-CH₃~2.4s (singlet)-
Aromatic H (H-4', H-5', H-6')~7.0-7.8m (multiplet)J- and J-coupling

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected: one for the carbonyl carbon, two for the methyl carbons, and six for the aromatic carbons. The fluorine atom will induce splitting in the signals of nearby carbon atoms (C-F coupling), which is a key diagnostic feature.

Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear far downfield, typically in the range of δ 195-200 ppm.

Aromatic Carbons: The six aromatic carbons will resonate in the typical range of δ 110-145 ppm. The carbon directly bonded to the fluorine (C-3') will show a large one-bond C-F coupling constant (¹JCF) and its chemical shift will be significantly affected by the high electronegativity of fluorine. Other aromatic carbons will show smaller two-bond (²JCF), three-bond (³JCF), or four-bond (⁴JCF) couplings.

Methyl Carbons: The acetyl methyl carbon (-COCH₃) is expected around δ 26-30 ppm, while the aryl methyl carbon (Ar-CH₃) will be slightly more shielded, appearing around δ 15-20 ppm.

Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
C=O~198Small or negligible
C-1'~138³JCF
C-2'~135²JCF
C-3'~162¹JCF (large)
C-4'~120²JCF
C-5'~130³JCF
C-6'~115²JCF
-COCH₃~28Small or negligible
Ar-CH₃~18³JCF

¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. wikipedia.org It also has a very large chemical shift range, which makes the spectrum highly sensitive to the local electronic environment. thermofisher.com For this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal, typically referenced against a standard like CFCl₃, is characteristic of an aryl fluoride. The signal will appear as a multiplet due to couplings with the adjacent aromatic protons (H-4' and H-6'). This coupling information is crucial for confirming the position of the fluorine atom on the aromatic ring. huji.ac.il

Two-dimensional (2D) NMR experiments are vital for the definitive structural assignment of complex molecules by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY would show cross-peaks between the coupled aromatic protons (e.g., H-4'/H-5', H-5'/H-6'), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. It would be used to unambiguously assign each aromatic proton signal to its corresponding carbon signal (e.g., H-4' to C-4', H-5' to C-5', etc.) and the methyl proton signals to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular skeleton. Key expected correlations for this compound would include cross-peaks between the acetyl methyl protons (-COCH₃) and both the carbonyl carbon (C=O) and C-1'. Similarly, the aromatic methyl protons would show correlations to C-1', C-2', and C-3'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are bonded. A key use for NOESY in this case would be to confirm the ortho relationship of the methyl group. A cross-peak between the protons of the 2'-methyl group and the protons of the acetyl group would indicate their spatial proximity, providing strong evidence for the proposed structure.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes (stretching, bending, etc.). The resulting spectrum serves as a molecular fingerprint. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent peak will be the strong absorption from the carbonyl (C=O) group stretch, which is expected in the region of 1680-1700 cm⁻¹. researchgate.net The aromatic ring will give rise to several absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The C-F bond will produce a strong, characteristic stretching absorption in the range of 1100-1250 cm⁻¹. The presence of the methyl groups will be indicated by C-H stretching and bending vibrations.

Predicted FT-IR Characteristic Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000-3100Medium-Weak
Aliphatic C-H Stretch (CH₃)2850-2980Medium-Weak
Carbonyl (C=O) Stretch~1685Strong
Aromatic C=C Stretch1450-1600Medium-Variable
C-F Stretch1100-1250Strong

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum is expected to be characterized by several key vibrational modes originating from the substituted benzene (B151609) ring and the acetyl group.

The polarizability of the molecule changes during its vibrational motions, which gives rise to Raman scattering. uni-siegen.de The analysis of the Raman spectrum of this compound would focus on identifying characteristic peaks. While specific experimental data for this exact isomer is not widely published, the expected vibrational frequencies can be predicted based on data from similar substituted acetophenones and general spectroscopic principles. nih.govresearchgate.net

Key expected vibrational modes include:

C=O Stretching: The carbonyl (C=O) stretch is a strong and characteristic band in both Raman and IR spectra of ketones. For acetophenone (B1666503), this band appears around 1685 cm⁻¹. The electronic effects of the fluorine and methyl substituents on the ring will modulate this frequency.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. The C-C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, are expected at lower frequencies.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations appear at lower wavenumbers. Aliphatic C-H stretching and bending from the methyl groups (both on the ring and the acetyl moiety) will also be present.

C-F Stretching: The carbon-fluorine bond stretching vibration is expected to produce a band in the 1000-1300 cm⁻¹ region. Its exact position can be influenced by coupling with other vibrations.

The analysis of band shapes and relaxation rates can provide insights into intermolecular interactions and hydrodynamic effects in solution. nih.gov

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Comments
Aromatic C-H Stretch 3000 - 3100 Typically multiple weak to medium bands.
Aliphatic C-H Stretch 2850 - 3000 From the two methyl groups.
Carbonyl (C=O) Stretch 1670 - 1690 Strong, characteristic band. Position is sensitive to substitution.
Aromatic C=C Stretch 1400 - 1615 Multiple bands characteristic of the benzene ring.
C-F Stretch 1000 - 1300 Can be coupled with other ring vibrations.
Ring Breathing Mode ~1000 Often a sharp and intense band in substituted benzenes.
C-C-C Bending 600 - 800 Skeletal deformations of the ring and acetyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound and its fragments. copernicus.org For this compound (C₉H₉FO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation of this compound in an MS experiment (typically using electron ionization or collision-induced dissociation) would proceed through characteristic pathways for aromatic ketones. The fragmentation process involves the cleavage of weaker bonds to generate stable ions.

A plausible fragmentation pathway would include:

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This results in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

Loss of the Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the loss of an acetyl radical (•COCH₃) or ketene (B1206846) (CH₂=C=O), generating a fluorotoluene cation.

Ring-Related Fragmentation: Subsequent fragmentation of the fluorotoluene ring can also occur.

The simulation of fragmentation pathways can be aided by computational tools that predict cleavage and rearrangement reactions based on bond energies and ion stability. nih.gov

Table 2: Predicted HRMS Fragments for this compound

Ion Formula Calculated Exact Mass (m/z) Description
[M+H]⁺ [C₉H₁₀FO]⁺ 153.0710 Protonated molecular ion
[M]⁺• [C₉H₉FO]⁺• 152.0632 Molecular ion
[M-CH₃]⁺ [C₈H₆FO]⁺ 137.0397 Loss of a methyl radical (alpha-cleavage)
[M-COCH₃]⁺ [C₇H₆F]⁺ 109.0448 Loss of the acetyl group

Liquid chromatography-mass spectrometry (LC-MS) is an essential technique for separating components in a mixture and analyzing them by mass. It is widely used for purity assessment and the analysis of isomers. nih.govmdpi.com

For this compound, an LC-MS method would typically employ a reversed-phase high-performance liquid chromatography (HPLC) column (e.g., C18) to separate the target compound from impurities and structural isomers. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase (e.g., a gradient of water and acetonitrile). lcms.cz

This technique is highly effective for separating isomers, which have the same molecular weight and cannot be distinguished by MS alone. The retention time in the chromatogram is the distinguishing feature. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks. LC-MS/MS methods can further enhance selectivity and sensitivity for quantification. nih.gov

Table 3: Potential Isomers of this compound Distinguishable by LC-MS

Compound Name CAS Number Molecular Formula Comment
This compound 262832-03-9 C₉H₉FO Target analyte.
4'-Fluoro-2'-methylacetophenone 139942-70-8 C₉H₉FO Positional isomer. Different retention time expected. sigmaaldrich.com
5'-Fluoro-2'-methylacetophenone (B1355191) 446-07-1 C₉H₉FO Positional isomer. Different retention time expected. chemicalbook.com
2'-Fluoro-3'-methylacetophenone 262832-02-8 C₉H₉FO Positional isomer. Different retention time expected.
4'-Fluoro-3'-methylacetophenone 369-32-4 C₉H₉FO Positional isomer. Different retention time expected. chemicalbook.com
3'-Fluoro-4'-methylacetophenone 42444-14-4 C₉H₉FO Positional isomer. Different retention time expected. fishersci.no

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure of the molecule, particularly the conjugated systems.

Like other acetophenones, the UV-Vis spectrum of this compound is expected to display two main absorption bands:

n → π Transition:* This is a weak, longer-wavelength absorption band resulting from the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital of the carbonyl group. This transition is formally forbidden by symmetry but is observed due to vibronic coupling. pitt.eduufg.br

π → π Transition:* This is a strong, shorter-wavelength absorption band arising from the excitation of an electron from a bonding π orbital of the conjugated system (aromatic ring and carbonyl group) to an antibonding π* orbital. acs.org

The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The electron-donating methyl group and the electron-withdrawing fluoro group will perturb the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max). nih.govrsc.org The transition from a ground electronic state to an excited electronic state occurs much faster than nuclei can respond, a principle described by Franck and Condon. ufg.br

Table 4: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region (nm) Relative Intensity
n → π* n (C=O) → π* (C=O) 300 - 340 Weak
π → π* π (Aromatic/C=O) → π* (Aromatic/C=O) 230 - 280 Strong

X-ray Crystallography for Solid-State Structure Elucidation of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can generate a map of electron density and build an atomic model of the molecule.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of structural information, including:

Precise bond lengths and bond angles for all atoms in the molecule.

The conformation of the molecule, such as the dihedral angle between the plane of the acetyl group and the plane of the benzene ring.

Details of intermolecular interactions in the crystal lattice, such as C-H···O or C-H···F hydrogen bonds, and π-π stacking interactions.

The crystal system, space group, and unit cell dimensions.

Currently, there is no publicly available crystal structure for this compound in major crystallographic databases. However, data for related structures, such as 3'-Methylacetophenone, can provide a basis for computational modeling and comparison. uq.edu.au The elucidation of the solid-state structure is fundamental to understanding its physical properties and crystal packing.

Chemical Reactivity and Transformation Studies of 3 Fluoro 2 Methylacetophenone

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uci.edumasterorganicchemistry.comlibretexts.org The rate and regioselectivity of EAS reactions on the 3'-Fluoro-2'-methylacetophenone ring are dictated by the directing effects of the existing substituents: the fluorine atom, the methyl group, and the acetyl group.

The acetyl group (-COCH₃) is a deactivating group and a meta-director due to its electron-withdrawing nature, which is a result of both inductive effects and resonance. This deactivation reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene (B151609). The fluorine atom is also a deactivating group due to its strong inductive electron-withdrawing effect, but it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The methyl group (-CH₃) is an activating group and an ortho-, para-director due to its electron-donating inductive effect.

The interplay of these directing effects determines the position of substitution for an incoming electrophile. The ortho- and para-directing influences of the methyl and fluoro groups will compete with the meta-directing influence of the acetyl group. The most likely positions for electrophilic attack would be those activated by the methyl and fluoro groups and least deactivated by the acetyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionActivating/Deactivating GroupsPredicted Reactivity
4'Ortho to -CH₃, Meta to -COCH₃, Para to -FPotentially Favorable
6'Ortho to -CH₃, Ortho to -F, Meta to -COCH₃Potentially Favorable
5'Para to -CH₃, Meta to -F, Ortho to -COCH₃Less Favorable

Nucleophilic Addition and Substitution Reactions at the Carbonyl Group

The carbonyl group of the acetyl moiety in this compound is a key site for nucleophilic attack. wikipedia.orglibretexts.org The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles can add to this carbon, leading to a tetrahedral intermediate. nih.govkhanacademy.org

Common nucleophilic addition reactions include the formation of alcohols via reduction with hydride reagents (e.g., sodium borohydride (B1222165), lithium aluminum hydride), the formation of cyanohydrins with cyanide ions, and the formation of imines and enamines with primary and secondary amines, respectively. The reactivity of the carbonyl group can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing fluorine atom may slightly enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

Reactivity of the Methyl Group (e.g., α-Hydrogen Abstraction, Functionalization)

The methyl group of the acetyl moiety possesses acidic α-hydrogens. These protons can be abstracted by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of reactions, such as aldol (B89426) condensations, Claisen condensations, and alkylation reactions.

Furthermore, the methyl group can be functionalized through various other reactions. For instance, α-halogenation can occur in the presence of a halogen and an acid or base catalyst.

Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions are powerful tools for the functionalization of organic molecules. For this compound, these reactions can target the aromatic C-F bond, C-H bonds, or involve the acetyl group.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

While the C-F bond is generally strong, it can be activated and participate in cross-coupling reactions under specific catalytic conditions. However, more commonly, if a halide (e.g., Br, I) were present on the ring, it would be the primary site for cross-coupling reactions.

Suzuki Reaction: This reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org If this compound were converted to an aryl halide or triflate, it could undergo a Suzuki coupling to form a new carbon-carbon bond.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orglibretexts.orgmdpi.com Similar to the Suzuki reaction, an aryl halide derivative of this compound would be a suitable substrate.

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This would also require prior conversion of the starting material to a halide derivative.

Table 2: Hypothetical Cross-Coupling Reactions of a Halogenated this compound Derivative

ReactionCoupling PartnerCatalyst System (Typical)Product Type
SuzukiArylboronic acidPd(PPh₃)₄, baseBiaryl
HeckAlkenePd(OAc)₂, PPh₃, baseSubstituted alkene
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuI, baseArylalkyne

Regioselective C-H Bond Functionalization

Direct C-H bond functionalization is an increasingly important area of research that avoids the need for pre-functionalized substrates. nih.govchalmers.semdpi.com The directing groups on the this compound ring, particularly the acetyl group, could be used to direct the regioselective functionalization of specific C-H bonds, most likely at the ortho positions. Palladium, rhodium, and other transition metals are commonly used catalysts for such transformations.

Reduction and Oxidation Chemistry of this compound

The carbonyl group of this compound is readily reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the selectivity and reaction conditions.

The oxidation of the acetyl group to a carboxylic acid would require harsh conditions and is generally not a straightforward transformation. The methyl group on the ring could potentially be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄), which would also likely affect the acetyl group.

Formation of Complex Derivatives and Heterocyclic Systems from this compound

The potential of this compound as a building block for complex chemical structures lies in the reactivity of its functional groups. The acetyl group is a key handle for introducing the phenyl moiety into larger systems, and the activated methyl group can participate in various condensation reactions. The fluorine and methyl substituents on the phenyl ring are expected to influence the reactivity and regioselectivity of these transformations, as well as the properties of the resulting products.

Based on the known reactivity of analogous acetophenones, several classes of complex derivatives and heterocyclic systems could theoretically be synthesized from this compound.

Hypothetical Synthetic Pathways:

Chalcone (B49325) Formation and Subsequent Cyclizations: One of the most common reactions of acetophenones is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. These α,β-unsaturated ketones are versatile intermediates for the synthesis of various heterocyclic systems, including pyrazolines, isoxazolines, and pyrimidines, through reactions with hydrazines, hydroxylamine, and amidines, respectively. While studies on the closely related 4-fluoro-3-methyl acetophenone (B1666503) have demonstrated its use in chalcone synthesis, specific data for this compound is not available.

Multicomponent Reactions for Heterocycle Synthesis: Acetophenones are valuable substrates in various multicomponent reactions that allow for the efficient construction of complex heterocyclic frameworks in a single step. For instance, the Gewald reaction, which combines a ketone, an active methylene (B1212753) compound (like a cyanoester), and elemental sulfur, is a classic method for synthesizing polysubstituted 2-aminothiophenes. Similarly, the Hantzsch pyridine (B92270) synthesis could potentially utilize an enamino-ketone derived from this compound to produce dihydropyridine (B1217469) derivatives. However, the literature lacks specific applications of this compound in these named reactions.

Synthesis of Condensed Heterocycles: The acetyl group of this compound can be a precursor to fused heterocyclic systems. For example, reactions with ortho-phenylenediamines could lead to the formation of benzodiazepine (B76468) derivatives, an important class of psychoactive drugs. Furthermore, Friedländer annulation with compounds containing an active methylene group adjacent to a carbonyl could yield substituted quinolines. Again, specific research detailing these transformations for this compound is absent from the current body of scientific literature.

Data on the formation of complex derivatives and heterocyclic systems from this compound is currently not available in published literature. The following table illustrates the types of data that would be expected from such research, using hypothetical examples based on the reactivity of similar compounds.

Reactant 1Reactant(s) 2Product TypeReaction ConditionsHypothetical Yield (%)
This compoundAromatic AldehydeChalconeBase catalyst (e.g., NaOH), Ethanol, rt70-90
This compoundEthyl Cyanoacetate, Sulfur2-AminothiopheneBase (e.g., Morpholine), Ethanol, Reflux50-75
This compoundHydrazine HydratePyrazoleAcid catalyst, Reflux60-80
This compoundo-PhenylenediamineBenzodiazepineAcid catalyst, Toluene, Reflux40-60

It is important to emphasize that the information presented in the table is speculative and intended to illustrate the potential research avenues. The lack of concrete data underscores a clear opportunity for future research to explore the synthetic utility of this compound in the generation of novel complex molecules and heterocyclic systems, which may possess interesting biological activities or material properties.

Conformational and Structural Analysis of 3 Fluoro 2 Methylacetophenone

Experimental Determination of Molecular Conformation (e.g., Gas Electron Diffraction)

Direct experimental determination of the gas-phase molecular structure of 3'-Fluoro-2'-methylacetophenone using techniques such as gas electron diffraction has not been reported in published literature. Such studies are crucial for providing precise measurements of bond lengths, bond angles, and dihedral angles that define the molecule's geometry, free from intermolecular forces present in the solid or liquid states.

In the absence of specific data, insights can be drawn from studies on related molecules. For instance, research on 2'-fluoro-substituted acetophenone (B1666503) derivatives has utilized X-ray crystallography to confirm s-trans conformations in the solid state. nih.gov This technique provides a static picture of the molecular arrangement in a crystal lattice. However, it does not necessarily represent the dynamic conformational preferences in the gas or solution phase.

Rotational Isomerism and Conformer Distribution

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the acetyl group to the phenyl ring. This rotation gives rise to different rotational isomers, or conformers. The key conformers are typically the s-cis and s-trans forms, where the carbonyl bond is syn-periplanar or anti-periplanar to the C1-C2 bond of the phenyl ring, respectively.

Studies on a range of 2'-fluoro-substituted acetophenone derivatives have consistently shown a strong preference for the s-trans conformer. nih.gov This preference is so pronounced that in solution, these derivatives are observed to exist exclusively as s-trans conformers. nih.gov This is in contrast to some other substituted acetophenones where an equilibrium between s-cis and s-trans conformers is observed. For 2-fluoroacetophenone (B1329501), the trans conformer is found to be more stable and predominates in all but very polar solvents. rsc.org It is highly probable that this compound would also exhibit a strong preference for a planar or near-planar s-trans conformation.

Intramolecular Interactions and Steric Effects Influencing Conformation

The conformational preference in substituted acetophenones is governed by a delicate balance of steric and electronic effects.

Steric Hindrance: The presence of the methyl group at the 2'-position in this compound is expected to play a significant role. In the s-cis conformation, the acetyl methyl group would be in close proximity to the 2'-methyl group on the phenyl ring, leading to significant van der Waals repulsion. This steric clash would destabilize the s-cis form, strongly favoring the s-trans conformation where the acetyl methyl group is directed away from the ring's methyl substituent.

Dipole Moment Studies and Molecular Shape Determination

Experimental dipole moment measurements, in conjunction with theoretical calculations, are a powerful tool for determining the predominant conformation of a molecule in solution. By comparing the experimentally measured dipole moment with the calculated values for different possible conformers (e.g., s-cis, s-trans, and non-planar forms), one can deduce the most stable conformation.

While no specific dipole moment studies for this compound have been found, research on related compounds like 2-fluoroacetophenone has utilized lanthanide-induced shift (LIS) NMR techniques to investigate conformational isomerism in solution. rsc.org This method allows for the determination of the relative populations of different conformers. For 2-fluoroacetophenone, such studies confirmed the predominance of the trans conformer. rsc.org Given the anticipated strong steric hindrance from the 2'-methyl group in this compound, it is expected that dipole moment studies would confirm a molecular shape consistent with a dominant s-trans conformation.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Fluorinated Organic Compounds

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and agrochemistry, as it can significantly modulate the physicochemical and biological properties of a compound. 3'-Fluoro-2'-methylacetophenone serves as an important intermediate in this context, providing a readily functionalizable scaffold to introduce a fluorinated phenyl moiety into larger, more complex structures.

The reactivity of this compound is dominated by its ketone functional group. The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations and alkylations. Furthermore, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds, to generate tertiary alcohols. The carbonyl group can also be reduced to a secondary alcohol or completely removed through reactions like the Wolff-Kishner or Clemmensen reduction.

These transformations allow for the elaboration of the acetyl group into a diverse range of functional groups and structural motifs, all while retaining the 3-fluoro-2-methylphenyl core. For instance, its isomers, such as 4'-Fluoro-3'-methylacetophenone, are recognized for their utility as intermediates in organic and pharmaceutical synthesis chemicalbook.com. This established role for closely related structures underscores the potential of this compound in the synthesis of novel fluorinated compounds with potential biological activity.

Table 1: Key Reactions of the Acetophenone (B1666503) Moiety for Synthetic Elaboration

Reaction TypeReagentsResulting Functional Group
Aldol CondensationAldehyde/Ketone, Base/Acidα,β-Unsaturated Ketone
Grignard ReactionR-MgBrTertiary Alcohol
ReductionNaBH₄Secondary Alcohol
Wolff-Kishner ReductionH₂NNH₂, KOHAlkane
HalogenationNBS, AIBNα-Bromo Ketone

Building Block for Complex Polyaromatic Systems and Heterocycles

The structural framework of this compound is ideally suited for the construction of more complex ring systems, including polycyclic aromatic hydrocarbons (PAHs) and various heterocycles, which are prevalent in pharmaceuticals and functional materials.

Heterocyclic compounds, particularly those containing nitrogen, are of significant interest. The synthesis of quinazolines and their derivatives, for example, often involves the cyclization of precursors derived from 2-aminobenzonitriles or anthranilic acid derivatives dnu.dp.ua. The ketone functionality of this compound can participate in condensation reactions, such as the Friedländer annulation, with appropriately substituted anilines to form fluorinated and methylated quinoline derivatives. Similarly, it can be a key component in multicomponent reactions to build complex heterocyclic scaffolds. For instance, a related isomer, 4'-Fluoro-3'-methylacetophenone, can be converted into 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone, a precursor for synthesizing 2-amino-thiazole derivatives chemicalbook.com. This highlights a common pathway where the acetophenone is first halogenated at the α-carbon and then cyclized with a nucleophile like thiourea.

The synthesis of fluorinated PAHs is another area where this compound can serve as a valuable precursor. The methyl and acetyl groups on the ring can be involved in cyclization reactions to build fused aromatic rings. Methodologies for creating larger PAHs often rely on the oxidative cyclodehydrogenation of oligophenylene precursors, which can be built up using reactions like Diels-Alder cycloadditions dnu.dp.ua. The substituted phenyl ring of this compound can be incorporated into these precursors, ultimately leading to pinpoint-fluorinated PAHs with tailored electronic properties for applications in organic electronics.

Precursor in Specialty Polymer and Advanced Material Development

The demand for advanced materials with specific thermal, mechanical, and electronic properties has driven research into new polymeric structures. Fluoropolymers, in particular, are known for their high thermal stability, chemical resistance, and low surface energy core.ac.uk. This compound represents a potential monomer precursor for the synthesis of specialty fluorinated polymers.

To be used in polymerization, the molecule would typically first undergo chemical modification to introduce polymerizable functional groups. For example, the acetyl group could be transformed into a vinyl group via a Wittig reaction, or the aromatic ring could be further functionalized with groups suitable for polycondensation reactions, such as hydroxyl, amino, or carboxylic acid groups.

The resulting polymers would incorporate the 3-fluoro-2-methylphenyl moiety as a repeating unit. The presence of the fluorine atom can enhance the polymer's thermal stability and resistance to chemical degradation. Furthermore, the specific substitution pattern on the phenyl ring can influence the polymer's morphology, solubility, and electronic properties. For instance, studies on polymers derived from fluorinated diphenyl-diketopyrrolopyrrole have shown that the position of fluorine atoms can influence the planarity of the polymer backbone and its crystallinity, which in turn affects its performance in applications like organic solar cells rsc.org. Similarly, acetophenone derivatives are used in the synthesis of fluorescent dyes, suggesting that polymers derived from this compound could have interesting photophysical properties for use in organic light-emitting diodes (OLEDs) or sensors researchgate.net.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies for 3'-Fluoro-2'-methylacetophenone

While established methods for the synthesis of fluorinated acetophenones exist, future research will increasingly prioritize the development of environmentally benign and efficient synthetic routes. Green chemistry principles are central to this endeavor, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Key areas of focus include:

Catalytic C-H Fluorination: Direct fluorination of the aromatic C-H bond in 2'-methylacetophenone offers an atom-economical alternative to traditional methods that often involve multi-step sequences. Research into novel transition-metal catalysts or enzymatic systems could provide highly selective and efficient pathways.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. Developing a continuous synthesis for this compound could lead to higher yields and purity while minimizing solvent usage.

Biocatalysis: The use of enzymes, such as halogenases, for the selective fluorination of organic substrates is a burgeoning field. researchgate.net Exploring enzymatic routes could offer unparalleled selectivity under mild reaction conditions, representing a significant step towards sustainable chemical manufacturing. researchgate.net

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic C-H FluorinationHigh atom economy, reduced wasteNovel catalysts (transition metal, enzymatic)
Flow ChemistryImproved safety, efficiency, and scalabilityReactor design, process optimization
BiocatalysisHigh selectivity, mild conditions, sustainabilityEnzyme discovery and engineering

Exploration of Uncharted Reactivity Pathways

The interplay between the fluoro, methyl, and acetyl groups in this compound gives rise to a unique electronic and steric environment, suggesting the potential for unexplored reactivity. Future research should aim to systematically investigate its behavior in a variety of chemical transformations.

Promising avenues of exploration include:

Asymmetric Transformations: The development of catalytic asymmetric reactions targeting the carbonyl group could lead to the synthesis of chiral alcohols, which are valuable building blocks in medicinal chemistry.

Photochemical Reactions: The influence of the fluorine and methyl substituents on the photochemical properties of the acetophenone (B1666503) core warrants investigation. chemrxiv.orgnih.gov Studies on photocyclization or other light-induced transformations could unveil novel molecular architectures. chemrxiv.orgnih.gov

Multicomponent Reactions: Employing this compound in one-pot, multicomponent reactions could provide rapid access to complex molecular scaffolds, streamlining the synthesis of compound libraries for screening purposes. researchgate.net

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, the application of advanced, in-situ spectroscopic techniques is crucial. These methods allow for real-time monitoring of reacting species, providing insights that are often inaccessible through traditional analytical methods.

Techniques that could be particularly insightful include:

Process Analytical Technology (PAT): The integration of in-line spectroscopic tools, such as FT-IR and Raman spectroscopy, into reaction vessels can provide continuous data on reactant consumption and product formation.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can be used to study the short-lived intermediates in photochemical reactions, elucidating the underlying mechanisms. acs.org

In-Situ NMR Spectroscopy: This powerful technique allows for the direct observation of reaction progress within an NMR tube, providing detailed structural information about intermediates and products without the need for sample isolation. acs.org

Spectroscopic TechniqueInformation GainedApplication
Process Analytical Technology (PAT)Real-time reaction kinetics, process controlOptimization of synthetic routes
Time-Resolved SpectroscopyIdentification of transient intermediatesMechanistic studies of photochemical reactions
In-Situ NMR SpectroscopyStructural elucidation of reaction componentsDetailed mechanistic pathway analysis

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research. neurips.ccnih.govrsc.org These computational tools can be leveraged to accelerate the discovery and optimization of reactions and molecules.

Future applications in the context of this compound include:

Reaction Prediction: ML models, trained on large datasets of chemical reactions, can predict the likely outcomes of novel transformations involving this compound. neurips.cceurekalert.orgmedium.com This can help chemists to prioritize experiments and avoid unproductive synthetic routes. medium.com

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties, using this compound as a starting fragment. optibrium.comnih.gov This approach could be used to identify new drug candidates or materials with specific functionalities. optibrium.com

Synthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic pathways for complex target molecules derived from this compound. mit.edu

Potential in Specific Advanced Chemical Technologies

The unique properties imparted by the fluorine atom suggest that this compound and its derivatives could find applications in various advanced technologies.

Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals due to the ability of fluorine to modulate metabolic stability, binding affinity, and bioavailability. precedenceresearch.comsciencedaily.comnus.edu.sg this compound serves as a valuable building block for the synthesis of novel bioactive molecules. wisdomlib.org

Organic Electronics: The electron-withdrawing nature of fluorine can influence the electronic properties of organic molecules. Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Molecular Switches and Sensors: The acetophenone moiety can undergo reversible photochemical transformations, suggesting that derivatives of this compound could be designed as molecular switches or sensors that respond to light or other stimuli.

Q & A

Q. Q1. What are the optimal synthetic routes for 3'-Fluoro-2'-methylacetophenone, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation of a fluorinated toluene derivative or halogenation of pre-functionalized acetophenones. For example, bromination of acetophenone derivatives using pyridine hydrobromide perbromide has been shown to yield α-brominated products under controlled conditions, which can be further functionalized . Key factors include:

  • Temperature control : Excessive heat may lead to over-bromination or decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution efficiency.
  • Catalyst choice : Lewis acids like AlCl₃ enhance acylation reactions but require anhydrous conditions.
    Analytical techniques such as GC-MS and NMR should confirm purity (>95%) and regioselectivity .

Q. Q2. How can researchers resolve contradictory data in fluorinated acetophenone bromination reactions?

Methodological Answer: Discrepancies in bromination outcomes (e.g., α- vs. β-position selectivity) may arise from steric effects of the methyl group or electronic influences of fluorine. To resolve these:

  • Conduct kinetic studies to differentiate between thermodynamic and kinetic control.
  • Use isotopic labeling (e.g., deuterated substrates) to track reaction pathways.
  • Compare results with computational models (DFT) to predict substituent effects on transition states .

Intermediate-Level Research Questions

Q. Q3. How do electronic effects of fluorine and methyl substituents influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The fluorine atom’s strong electron-withdrawing effect activates the carbonyl group toward nucleophilic attack, while the methyl group at the 2'-position introduces steric hindrance. For example:

  • SN2 reactions : Methyl groups may hinder backside attack, favoring elimination.
  • Aromatic electrophilic substitution : Fluorine directs incoming electrophiles to the para position, but steric effects from methyl can alter regioselectivity.
    Controlled experiments with varying substituents (e.g., 3'-Cl vs. 3'-F analogs) and kinetic isotope effects (KIE) can isolate electronic vs. steric contributions .

Q. Q4. What analytical techniques are most reliable for characterizing fluorinated acetophenone derivatives?

Methodological Answer:

  • NMR : ¹⁹F NMR is critical for confirming fluorine placement; chemical shifts vary predictably with substituent position.
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives.
  • HRMS : Validates molecular formula, especially for trace impurities.
  • HPLC : Quantifies purity, particularly for isomers (e.g., 2'- vs. 3'-substituted products) .

Advanced Research Questions

Q. Q5. How can computational chemistry predict the biological activity of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations can model:

  • Electron affinity : Fluorine’s impact on radical anion stability, relevant to redox-mediated bioactivity .
  • Lipophilicity (LogP) : Predicts membrane permeability for drug candidates.
  • Docking studies : Screens interactions with target enzymes (e.g., cytochrome P450). Pair these with in vitro assays (e.g., MIC for antifungal activity) to validate predictions .

Q. Q6. What strategies mitigate synthetic challenges in introducing multiple substituents on the acetophenone core?

Methodological Answer:

  • Stepwise functionalization : Introduce fluorine before methyl to avoid steric clashes.
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl protection).
  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to control regiochemistry .

Q. Q7. How do steric and electronic effects govern regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

  • Suzuki-Miyaura coupling : Fluorine’s electron-withdrawing effect enhances oxidative addition at the aryl halide. Steric bulk from methyl may favor coupling at less hindered positions.
  • Buchwald-Hartwig amination : Use bulky ligands (e.g., XPhos) to suppress side reactions. Monitor regiochemistry via NOESY NMR .

Interdisciplinary Applications

Q. Q8. What role does this compound play in material science, particularly in polymer synthesis?

Methodological Answer: Fluorine enhances thermal stability and hydrophobicity in polymers. For example:

  • Polymer precursors : Incorporate fluorinated acetophenones via Heck coupling to create aryl-alkyl backbones.
  • Surface coatings : Use radical-initiated polymerization to create fluorinated thin films. Characterize via TGA and contact angle measurements .

Q. Q9. How can structure-activity relationship (SAR) studies optimize fluorinated acetophenones for antifungal applications?

Methodological Answer:

  • Bioisosteric replacement : Compare 3'-F with 3'-CF₃ analogs to balance lipophilicity and target binding.
  • Fragment-based screening : Identify minimal pharmacophores using X-ray co-crystallography with fungal CYP51.
  • In vivo efficacy : Test lead compounds in murine models of aspergillosis .

Stability and Degradation

Q. Q10. What are the major degradation pathways of this compound under ambient and accelerated conditions?

Methodological Answer:

  • Photolysis : UV exposure cleaves the C-F bond, forming phenolic byproducts. Monitor via LC-MS.
  • Hydrolysis : Acidic conditions protonate the carbonyl, leading to ring-opening. Use Arrhenius plots to predict shelf life.
  • Oxidative stability : Test with radical initiators (e.g., AIBN) to simulate long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.